tert-Butyl 4-methoxy-2-methylbenzoate
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Overview
Description
tert-Butyl 4-methoxy-2-methylbenzoate: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-methoxy-2-methylbenzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-methoxy-2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Chemistry: tert-Butyl 4-methoxy-2-methylbenzoate is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules and is employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .
Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-methoxy-2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of functional groups, such as the methoxy and tert-butyl groups, contributes to its reactivity and specificity .
Comparison with Similar Compounds
- tert-Butyl 4-methoxybenzoate
- tert-Butyl 2-methylbenzoate
- 4-Methoxy-2-methylbenzoic acid
Comparison: tert-Butyl 4-methoxy-2-methylbenzoate is unique due to the combination of its functional groups. The presence of both the methoxy and tert-butyl groups enhances its stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C13H18O3 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 4-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C13H18O3/c1-9-8-10(15-5)6-7-11(9)12(14)16-13(2,3)4/h6-8H,1-5H3 |
InChI Key |
VMJAGDYAUZBYKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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